molecular formula C20H24N2O4S B14755190 Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-

Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-

Cat. No.: B14755190
M. Wt: 388.5 g/mol
InChI Key: GHACVBCUANDNID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- involves multiple steps. One common method includes the reaction of methanesulfonamide with 1-hydroxy-2-[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]aminoethylphenyl under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise temperature control, pressure regulation, and the use of high-purity reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, altering their structure and function, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-[1-hydroxy-2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methylamino]ethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C20H24N2O4S/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3

InChI Key

GHACVBCUANDNID-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O

Origin of Product

United States

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